Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate: is a chemical compound with a unique structure that includes an azetidine ring, a hydrazinylmethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with hydrazine derivatives under controlled conditions. One common method includes the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is investigated for its potential use in drug discovery and development. Its hydrazinyl group can interact with various biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
- Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other azetidine derivatives. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate lacks the hydrazinyl group, making it less reactive in certain nucleophilic substitution reactions .
Properties
Molecular Formula |
C9H19N3O2 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-5-7(6-12)4-11-10/h7,11H,4-6,10H2,1-3H3 |
InChI Key |
MYLLIVPJSQCGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNN |
Origin of Product |
United States |
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